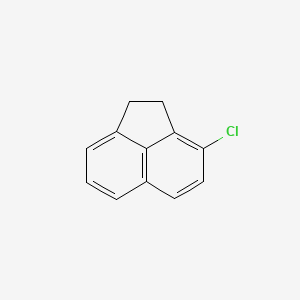

3-Chloroacenaphthene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBQLXLMWUXKHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204276 | |

| Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5573-31-9 | |

| Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005573319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Chloroacenaphthene from Acenaphthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a representative synthetic route for the preparation of 3-chloroacenaphthene from acenaphthene. Due to the limited availability of specific literature on this direct conversion, this document outlines a plausible and detailed experimental protocol based on established methods for the chlorination of aromatic compounds, specifically utilizing N-chlorosuccinimide (NCS) as the chlorinating agent. This guide includes a summary of quantitative data, a detailed experimental methodology, and visualizations of the synthetic workflow and reaction mechanism to support researchers in the fields of organic synthesis and drug development.

Introduction

Acenaphthene is a polycyclic aromatic hydrocarbon that serves as a versatile starting material in the synthesis of more complex organic molecules, including dyes, pigments, and pharmaceutical intermediates. The introduction of a chlorine atom onto the acenaphthene scaffold at the 3-position can significantly alter its electronic properties and reactivity, providing a key intermediate for further functionalization. Electrophilic aromatic substitution reactions on acenaphthene are known to favor positions 3, 5, and 8, making the regioselective synthesis of this compound a topic of interest. This guide focuses on a representative method for this transformation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the target product. Please note that some data for this compound are estimated based on theoretical calculations and data from analogous compounds due to the scarcity of published experimental values.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |

| Acenaphthene | C₁₂H₁₀ | 154.21 | 93-96 | 279 | 7.65 (d, 2H), 7.45 (t, 2H), 7.30 (d, 2H), 3.40 (s, 4H) | 145.8, 139.8, 128.3, 127.5, 122.3, 119.5, 30.4 | 3050, 2920, 1605, 1480, 830, 780 |

| This compound | C₁₂H₉Cl | 188.65 | Est. 80-85 | Est. >300 | Est. 7.7-7.2 (m, 5H), 3.4 (m, 4H) | Unavailable | Est. 3060, 2930, 1600, 1470, 850, 790, 750 |

Note: "Est." indicates estimated values.

Experimental Protocol: Chlorination of Acenaphthene with N-Chlorosuccinimide (NCS)

This protocol describes a representative procedure for the synthesis of this compound. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, are mandatory.

3.1. Materials and Reagents

-

Acenaphthene (98% purity)

-

N-Chlorosuccinimide (NCS) (98% purity)

-

Dichloromethane (DCM), anhydrous

-

Silica gel (for column chromatography)

-

Hexane (for column chromatography)

-

Ethyl acetate (for column chromatography)

-

Sodium sulfite (Na₂SO₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acenaphthene (10.0 g, 64.8 mmol) in 100 mL of anhydrous dichloromethane.

-

Addition of Reagent: To the stirred solution, add N-chlorosuccinimide (9.0 g, 67.4 mmol, 1.04 equivalents) in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Wash the reaction mixture with a 10% aqueous solution of sodium sulfite (2 x 50 mL) to quench any unreacted NCS.

-

Subsequently, wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane to hexane/ethyl acetate (98:2) to isolate the this compound isomer.

-

Characterization: Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

4.1. Experimental Workflow

mechanism of electrophilic chlorination of acenaphthene

An In-depth Technical Guide to the Electrophilic Chlorination of Acenaphthene

Introduction

Acenaphthene, a polycyclic aromatic hydrocarbon, serves as a valuable scaffold in the synthesis of dyes, agrochemicals, and pharmaceutical agents. The functionalization of its aromatic core through reactions such as electrophilic chlorination is a critical step in the development of novel derivatives. This guide provides a comprehensive overview of the mechanism governing the electrophilic chlorination of acenaphthene, detailed experimental protocols, and quantitative data on product distribution. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking a deeper understanding of this fundamental reaction.

Core Mechanism of Electrophilic Chlorination

The electrophilic chlorination of acenaphthene proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. This multi-step process involves the attack of an electrophilic chlorine species on the electron-rich acenaphthene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma-complex or arenium ion. Subsequent deprotonation re-establishes aromaticity, yielding the chlorinated acenaphthene product.

The regioselectivity of the reaction is dictated by the electronic properties of the acenaphthene nucleus. The positions most susceptible to electrophilic attack are C-3, C-5, C-6, and C-8, due to their higher electron density and the ability to form more stable arenium ion intermediates. Chlorination typically yields a mixture of 3-chloroacenaphthene and 5-chloroacenaphthene as the primary monochlorinated products. Under more stringent conditions or with an excess of the chlorinating agent, dichlorination can occur, often leading to the formation of 5,6-dichloroacenaphthene.

Caption: Reaction mechanism for the electrophilic chlorination of acenaphthene.

Quantitative Data: Product Distribution

The ratio of chlorinated products is highly dependent on the specific chlorinating agent used, the solvent, and the reaction temperature. The following table summarizes typical product yields from the chlorination of acenaphthene under different experimental conditions.

| Chlorinating Agent | Solvent | Temperature (°C) | This compound Yield (%) | 5-Chloroacenaphthene Yield (%) | Dichloro-products (%) | Reference |

| N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | Not Specified | Major Product | Minor Product | Not Reported | |

| Sulfuryl Chloride (SO₂Cl₂) | Carbon Tetrachloride (CCl₄) | Not Specified | 31 | 69 | Not Reported | |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloroethane | 20 | 36 | 64 | Not Reported | |

| Molecular Chlorine (Cl₂) | Acetic Acid | 20 | 35 | 65 | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific outcomes. Below are representative protocols for the electrophilic chlorination of acenaphthene using two common chlorinating agents.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes the monochlorination of acenaphthene using N-chlorosuccinimide in an N,N-dimethylformamide (DMF) solvent system.

Materials:

-

Acenaphthene

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acenaphthene in a suitable amount of DMF.

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.0 equivalent) portion-wise over a period of 15-30 minutes. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material.

-

Workup: Once the reaction is complete, pour the reaction mixture into a larger volume of water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product mixture by column chromatography on silica gel to separate the this compound and 5-chloroacenaphthene isomers.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol outlines the chlorination of acenaphthene using sulfuryl chloride in a non-polar solvent.

Materials:

-

Acenaphthene

-

Sulfuryl Chloride (SO₂Cl₂)

-

Carbon Tetrachloride (CCl₄) or Dichloroethane

-

Round-bottom flask with a reflux condenser and a gas trap

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve acenaphthene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. It is crucial to set up a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases evolved during the reaction.

-

Reagent Addition: Cool the solution in an ice bath. Add sulfuryl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC or GC.

-

Workup: Upon completion, carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to the flask.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude product, a mixture of 3- and 5-chloroacenaphthene, can be purified and the isomers separated by column chromatography or recrystallization.

Caption: A typical experimental workflow for the chlorination of acenaphthene.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloroacenaphthene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents estimated spectral data derived from the known spectrum of the parent compound, acenaphthene, and established substituent chemical shift (SCS) effects of chlorine. This approach offers a reliable prediction of the spectral characteristics of this compound, serving as a valuable resource for its identification and characterization in various research and development settings.

Estimated ¹H NMR Spectral Data of this compound

The estimated ¹H NMR chemical shifts for this compound are presented in Table 1. These values were calculated by taking the experimental data for acenaphthene and applying the known effects of a chlorine substituent on an aromatic ring. The chlorine atom is expected to cause a downfield shift (deshielding) for the protons ortho and para to its position and a smaller effect on the meta protons.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Proton | Acenaphthene Chemical Shift (δ, ppm) | Chlorine Substituent Effect | Estimated this compound Chemical Shift (δ, ppm) |

| H-1, H-2 | 3.39 | Minimal | ~3.40 |

| H-4 | 7.30 | Ortho deshielding | ~7.45 |

| H-5 | 7.53 | Para deshielding | ~7.65 |

| H-6 | 7.45 | Meta shielding | ~7.40 |

| H-7, H-8 | 7.78 | Minimal | ~7.80 |

Note: The data for acenaphthene is sourced from the Spectral Database for Organic Compounds (SDBS). The substituent effects are estimations based on general principles of NMR spectroscopy.

Estimated ¹³C NMR Spectral Data of this compound

The estimated ¹³C NMR chemical shifts for this compound are detailed in Table 2. The introduction of a chlorine atom directly to the aromatic ring (ipso-carbon) causes a significant downfield shift. The ortho and para carbons experience a smaller deshielding effect, while the meta carbons are typically slightly shielded.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Acenaphthene Chemical Shift (δ, ppm) | Chlorine Substituent Effect | Estimated this compound Chemical Shift (δ, ppm) |

| C-1, C-2 | 30.3 | Minimal | ~30.5 |

| C-3 | 128.4 | Ipso deshielding | ~131.4 |

| C-4 | 122.1 | Ortho deshielding | ~128.7 |

| C-5 | 127.5 | Para deshielding | ~129.5 |

| C-6 | 122.1 | Meta shielding | ~120.1 |

| C-7 | 127.5 | Minimal | ~127.5 |

| C-8 | 128.4 | Minimal | ~128.4 |

| C-8a | 140.8 | Minimal | ~140.8 |

| C-2a | 145.8 | Minimal | ~145.8 |

| C-5a | 131.9 | Minimal | ~131.9 |

| C-8b | 139.6 | Minimal | ~139.6 |

Note: The data for acenaphthene is sourced from the Spectral Database for Organic Compounds (SDBS). The substituent effects are estimations based on general principles of NMR spectroscopy.

Experimental Protocol for NMR Analysis

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of halogenated polycyclic aromatic hydrocarbons like this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

-

The experiments are typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

The spectrometer should be properly tuned and shimmed to ensure high resolution and spectral quality.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: Typically room temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is used to simplify the spectrum and improve signal-to-noise.

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Temperature: Typically room temperature (e.g., 298 K).

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Logical Workflow for Spectral Data Estimation

The following diagram illustrates the logical process used to estimate the ¹H and ¹³C NMR spectral data for this compound.

Characterization of 3-Chloroacenaphthene Using Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-chloroacenaphthene using mass spectrometry. It details the predicted fragmentation patterns, presents key quantitative data, and outlines a detailed experimental protocol for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis of halogenated polycyclic aromatic hydrocarbons (PAHs) and related compounds.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of organic molecules. When this compound is subjected to electron ionization (EI) mass spectrometry, it undergoes a series of fragmentation events that yield a characteristic mass spectrum. The fragmentation pattern is influenced by the stable acenaphthene core and the presence of the chlorine substituent.

The molecular formula of this compound is C₁₂H₉Cl, and its nominal molecular weight is 188 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ³⁷Cl ≈ 3:1), the molecular ion peak will appear as a characteristic isotopic cluster at m/z 188 and m/z 190, with a relative intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing fragments in the mass spectrum.

Predicted Fragmentation Pathway

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pathway can be predicted based on the known mass spectrum of acenaphthene and the established principles of mass spectrometry for chlorinated aromatic compounds. The primary fragmentation events are expected to involve the loss of the chlorine atom and subsequent rearrangements of the acenaphthene skeleton.

A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Data Presentation: Key Ions and Fragments

The following table summarizes the predicted key ions and their corresponding fragments in the electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Notes |

| 188/190 | Molecular Ion [M]⁺˙ | [C₁₂H₉³⁵Cl]⁺˙ / [C₁₂H₉³⁷Cl]⁺˙ | Characteristic 3:1 isotopic pattern for a single chlorine atom. |

| 153 | [M - Cl]⁺ | [C₁₂H₉]⁺ | Loss of a chlorine radical. Expected to be a prominent peak. |

| 152 | [M - Cl - H]⁺˙ | [C₁₂H₈]⁺˙ | Loss of a hydrogen radical from the [M - Cl]⁺ fragment, leading to the stable acenaphthylene cation radical. This is often the base peak in the spectrum of acenaphthene. |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Loss of a neutral acetylene (C₂H₂) molecule from the m/z 152 fragment. |

Experimental Protocols

The following section outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of semi-volatile organic compounds and chlorinated PAHs.[1][2]

Sample Preparation

A multi-step sample preparation procedure is typically required to extract and concentrate this compound from a sample matrix.[3][4]

-

Extraction:

-

For solid samples (e.g., soil, sediment): Perform solvent extraction using a mixture of hexane and acetone (1:1, v/v) in an ultrasonic bath.[1]

-

For liquid samples (e.g., water): Use liquid-liquid extraction with dichloromethane.

-

-

Concentration: The extract is concentrated to a smaller volume using a gentle stream of nitrogen.

-

Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge may be employed to remove interferences.

-

Final Preparation: The final extract is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) and transferred to a GC vial for analysis.

Caption: General experimental workflow for the GC-MS analysis of this compound.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Conclusion

The characterization of this compound by mass spectrometry provides valuable information for its unambiguous identification. The presence of the chlorine isotope pattern in the molecular ion and its fragments is a key diagnostic feature. The predicted fragmentation pathway, dominated by the loss of the chlorine atom followed by fragmentation of the acenaphthene core, allows for the confident identification of this compound. The detailed experimental protocol provided in this guide offers a robust starting point for the analysis of this compound in various matrices. This information is crucial for researchers in environmental science, toxicology, and drug development who may encounter this and similar halogenated aromatic compounds.

References

Spectroscopic Analysis of 3-Chloroacenaphthene: A Technical Guide

This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic analysis of 3-chloroacenaphthene. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and data interpretation.

Introduction

This compound is a halogenated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. Spectroscopic techniques such as UV-Vis and IR are crucial for the structural elucidation and characterization of such compounds. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while IR spectroscopy identifies the functional groups present based on their vibrational frequencies. A comprehensive understanding of the spectroscopic properties of this compound is essential for its identification, purity assessment, and quality control in various applications.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy of this compound reveals characteristic absorption bands arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the molecular structure and solvent environment.

Expected UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to be similar to that of other acenaphthene derivatives. The introduction of a chlorine atom may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent acenaphthene. For comparison, the related compound 3-bromoacenaphthene exhibits an absorption maximum (λmax) at 230 nm.

Table 1: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Solvent |

| λmax 1 | ~230 nm | Ethanol/Methanol |

| λmax 2 | ~290 nm | Ethanol/Methanol |

| λmax 3 | ~320 nm | Ethanol/Methanol |

Note: The exact λmax values and molar absorptivity (ε) would need to be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

A detailed methodology for the UV-Vis analysis of this compound is as follows:

-

Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm is required.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) in a 100 mL volumetric flask to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorbance (λmax).

-

IR Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its aromatic rings, C-H bonds, and the C-Cl bond.

Expected IR Spectral Data

The IR spectrum of this compound can be interpreted by comparing it to the known spectra of acenaphthene and other chlorinated aromatic compounds. The presence of the chlorine atom is expected to give rise to a characteristic C-Cl stretching vibration in the fingerprint region.

Table 2: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-Cl Stretch | 800-600 | Strong |

| Out-of-plane C-H Bending | 900-675 | Strong |

Experimental Protocol for IR Spectroscopy

The following protocol outlines the procedure for obtaining an IR spectrum of solid this compound:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or a pure KBr pellet to subtract from the sample spectrum.

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

-

Experimental Workflow

The overall workflow for the spectroscopic analysis of this compound, from sample receipt to final data interpretation, is illustrated in the following diagram.

Caption: Experimental workflow for UV-Vis and IR spectroscopic analysis.

Conclusion

The combination of UV-Vis and IR spectroscopy provides a powerful and comprehensive approach for the characterization of this compound. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality spectroscopic data to confirm the identity, purity, and structure of this compound. The provided tables of expected spectral data serve as a valuable reference for data interpretation.

Technical Guidance for the Investigation of 3-Chloroacenaphthene: Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroacenaphthene is a halogenated polycyclic aromatic hydrocarbon. Understanding its solubility and stability is paramount for any potential application, from environmental fate assessment to use as a chemical intermediate. This document outlines the requisite experimental protocols and data presentation formats to thoroughly characterize these properties.

Solubility Assessment

The solubility of a compound is a fundamental property influencing its absorption, distribution, and formulation. For a compound like this compound, which is predicted to have low aqueous solubility, a systematic evaluation in a range of organic solvents is crucial.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method remains the gold standard for solubility determination due to its simplicity and reliability.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The containers are agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C, 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to stand, followed by centrifugation to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Recording: The experiment is performed in triplicate for each solvent and temperature combination.

Data Presentation: Solubility Data

Quantitative solubility data should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C (Example)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 10.2 | < 0.001 (Hypothetical) | < 5 x 10-6 (Hypothetical) |

| Ethanol | 4.3 | 5.2 (Hypothetical) | 0.026 (Hypothetical) |

| Acetone | 5.1 | 25.8 (Hypothetical) | 0.128 (Hypothetical) |

| Toluene | 2.4 | 150.3 (Hypothetical) | 0.749 (Hypothetical) |

| Hexane | 0.1 | 15.1 (Hypothetical) | 0.075 (Hypothetical) |

Stability Studies and Forced Degradation

Stability testing provides insights into how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis: this compound solution is treated with 0.1 M to 1 M HCl and heated (e.g., at 60-80°C) for a defined period.[1]

-

Alkaline Hydrolysis: The solution is treated with 0.1 M to 1 M NaOH under similar heating conditions.[1]

-

Oxidative Degradation: The solution is exposed to hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperatures.[1]

-

Thermal Degradation: The solid compound or a solution is heated in an oven (e.g., at 60-80°C) for several days.

-

Photodegradation: A solution of the compound is exposed to UV and visible light in a photostability chamber.[2]

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (one in which it is sufficiently soluble and stable).

-

Application of Stress: Subject the samples to the stress conditions outlined above for various durations.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the parent drug peak is not co-eluting with any degradation products.

Data Presentation: Forced Degradation Results

The results of the forced degradation studies should be summarized in a table.

Table 2: Summary of Forced Degradation Studies for this compound (Example)

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Number of Degradants |

| Acidic Hydrolysis | 1 M HCl | 24 h | 80°C | 15.2 (Hypothetical) | 2 (Hypothetical) |

| Alkaline Hydrolysis | 1 M NaOH | 8 h | 60°C | 45.8 (Hypothetical) | 3 (Hypothetical) |

| Oxidation | 30% H₂O₂ | 48 h | RT | 22.5 (Hypothetical) | 4 (Hypothetical) |

| Thermal | Solid State | 7 days | 80°C | 5.1 (Hypothetical) | 1 (Hypothetical) |

| Photolytic | UV/Vis Light | 7 days | RT | 30.7 (Hypothetical) | 3 (Hypothetical) |

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability assessment.

Factors Influencing Solubility and Stability

Caption: Key factors influencing compound properties.

References

In-Silico Exploration of 3-Chloroacenaphthene: A Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies used to investigate the electronic properties of 3-chloroacenaphthene, a halogenated derivative of the polycyclic aromatic hydrocarbon acenaphthene. Due to the limited availability of specific experimental and computational data for this particular molecule in publicly accessible literature, this document outlines a robust, standardized computational workflow based on established quantum chemical methods. The guide details theoretical protocols for geometry optimization, frontier molecular orbital analysis, and the calculation of key electronic descriptors. Furthermore, it presents illustrative quantitative data and visualizations to serve as a practical reference for researchers engaged in the computational study of similar aromatic compounds for applications in materials science and drug development.

Introduction

Acenaphthene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural characteristics. The introduction of a halogen substituent, such as chlorine, can significantly alter the electronic landscape of the parent molecule, influencing its reactivity, intermolecular interactions, and photophysical properties. Understanding these electronic modifications is crucial for the rational design of novel therapeutic agents and functional organic materials.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the electronic structure and properties of molecules like this compound. This guide details the theoretical framework and practical steps for conducting such an in-silico analysis.

Computational Methodology

The following section outlines a standard computational protocol for the theoretical investigation of this compound's electronic properties. This methodology is based on widely accepted practices in the field of computational chemistry for organic molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a suitable functional and basis set. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] A basis set such as 6-311++G(d,p) is generally sufficient to provide a good balance between accuracy and computational cost. The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Electronic Properties Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This calculation provides crucial information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key electronic properties that can be derived from these calculations include:

-

HOMO Energy (EHOMO): Represents the ability of the molecule to donate an electron.

-

LUMO Energy (ELUMO): Represents the ability of the molecule to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this value is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Ionization Potential (IP): The energy required to remove an electron from the molecule, which can be approximated by -EHOMO.

-

Electron Affinity (EA): The energy released when an electron is added to the molecule, which can be approximated by -ELUMO.

-

Dipole Moment: A measure of the polarity of the molecule, arising from the non-uniform distribution of charge.

Illustrative Data Presentation

| Property | Symbol | Hypothetical Value | Units |

| HOMO Energy | EHOMO | -6.50 | eV |

| LUMO Energy | ELUMO | -1.25 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.25 | eV |

| Ionization Potential | IP | 6.50 | eV |

| Electron Affinity | EA | 1.25 | eV |

| Dipole Moment | µ | 2.15 | Debye |

Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Actual values will be dependent on the specific computational methods and parameters employed.

Visualizations

Visual representations are critical for understanding complex computational results. The following diagrams, generated using the DOT language, illustrate a typical workflow and conceptual relationships in the computational study of this compound.

Caption: A typical workflow for the computational analysis of this compound's electronic properties.

Caption: Conceptual diagram illustrating the influence of the chloro-substituent on the electronic properties of the acenaphthene core.

Conclusion

This technical guide has outlined a comprehensive computational approach for the investigation of the electronic properties of this compound. While specific published data for this molecule is scarce, the detailed methodology and illustrative data provide a solid foundation for researchers to conduct their own in-silico studies. The application of DFT and subsequent analysis of molecular orbitals and electronic descriptors are invaluable tools in the fields of drug discovery and materials science, enabling the prediction of molecular behavior and the design of novel, functional molecules. It is anticipated that the protocols and examples presented herein will facilitate further computational research into the fascinating properties of halogenated acenaphthenes.

References

investigating the crystal structure of 3-chloroacenaphthene

A Technical Guide to the Crystal Structure of Halogenated Acenaphthenes: A Case Study on 5,6-dibromoacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the investigation of the crystal structure of chlorinated acenaphthene derivatives. Initial comprehensive searches for the crystal structure of 3-chloroacenaphthene in major crystallographic and chemical databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no specific publicly available data. This suggests that the single-crystal X-ray diffraction analysis of this compound has not been reported in the public domain as of the date of this guide.

To provide a valuable resource for researchers interested in this class of compounds, this guide presents a detailed analysis of a closely related molecule, 5,6-dibromoacenaphthene . The crystallographic data for this compound is publicly available and serves as an excellent representative example for understanding the structural characteristics and the experimental procedures involved in the crystallographic analysis of halogenated acenaphthenes.

Case Study: Crystal Structure of 5,6-dibromoacenaphthene

The crystal structure of 5,6-dibromoacenaphthene has been determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Structural Database (CSD) under the deposition number 976268 . The associated scientific publication is accessible via DOI: --INVALID-LINK--.

Quantitative Crystallographic Data

The crystallographic data for 5,6-dibromoacenaphthene is summarized in the table below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of molecules within it.

| Parameter | Value |

| Chemical Formula | C₁₂H₈Br₂ |

| Formula Weight | 312.00 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.423(3) |

| b (Å) | 12.345(5) |

| c (Å) | 10.045(4) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 983.3(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.108 |

| Absorption Coeff. (mm⁻¹) | 9.356 |

| F(000) | 592 |

| Temperature (K) | 293(2) |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is a generalized representation of the methodology typically employed for the determination of the crystal structure of small organic molecules like 5,6-dibromoacenaphthene, based on standard crystallographic practices.

1. Crystal Growth:

-

Single crystals of 5,6-dibromoacenaphthene suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate organic solvent (e.g., dichloromethane, hexanes).

2. Data Collection:

-

A suitable single crystal was mounted on a goniometer head.

-

X-ray diffraction data were collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

-

A series of diffraction images were collected by rotating the crystal through a range of angles.

3. Data Processing:

-

The collected diffraction images were processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

-

An absorption correction was applied to account for the attenuation of X-rays by the crystal.

4. Structure Solution and Refinement:

-

The crystal structure was solved using direct methods, which provided an initial model of the molecular structure.

-

The structural model was then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

5. Data Visualization and Analysis:

-

The final refined crystal structure was visualized using software such as OLEX2 or Mercury to analyze bond lengths, bond angles, and intermolecular interactions.

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis, is a critical aspect of crystallographic studies. The following diagram, generated using Graphviz, illustrates this workflow.

Conclusion

While the crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of the crystallographic analysis of a closely related halogenated acenaphthene, 5,6-dibromoacenaphthene. The presented data and methodologies offer a valuable reference for researchers working on the synthesis, characterization, and structural analysis of this important class of organic compounds. The detailed workflow and experimental protocols can be adapted for future studies on this compound or other derivatives, contributing to the growing body of knowledge in structural chemistry and materials science.

The Reactivity of 3-Chloroacenaphthene in Substitution Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of 3-chloroacenaphthene in various substitution reactions. Acenaphthene derivatives are key structural motifs in the development of novel therapeutic agents and functional materials. Understanding the reactivity of halogenated acenaphthenes is crucial for the efficient synthesis of a diverse range of derivatives. This document outlines key reaction types, presents quantitative data from selected transformations, provides detailed experimental protocols, and visualizes core mechanistic pathways.

Core Reactivity and Reaction Classes

This compound serves as a versatile precursor for a variety of 3-substituted acenaphthene derivatives. The chlorine atom at the 3-position can be displaced through two primary mechanisms: direct nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations open avenues to introduce a wide array of functional groups, including amines, azides, thiocyanates, and aryl moieties.

Data on Substitution Reactions

The following tables summarize quantitative data for key substitution reactions involving this compound, providing a comparative overview of different reaction conditions and their efficiencies.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Morpholine | N/A (Neat) | 130 | 8 | 90 | |

| p-Anisidine | p-Anisidine | N/A (Neat) | 180-190 | 1.5 | 86 | |

| Sodium Azide | NaN₃ | DMF | 100 | 2 | 95 | |

| Potassium Thiocyanate | KSCN | Ethanol | Reflux | 8 | 90 |

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

| Amine | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 98 | |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 85 | General |

Experimental Protocols

The following are representative protocols for key substitution reactions of this compound.

Protocol 1: Synthesis of 3-Morpholinoacenaphthene (Nucleophilic Substitution)

Materials:

-

This compound

-

Morpholine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

A mixture of this compound (1.0 g, 5.0 mmol) and morpholine (5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 130°C and stirred for 8 hours.

-

After cooling to room temperature, the excess morpholine is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3-morpholinoacenaphthene.

Protocol 2: Synthesis of 3-(p-methoxyphenyl)aminoacenaphthene (Nucleophilic Substitution)

Materials:

-

This compound

-

p-Anisidine

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

A mixture of this compound (1.0 g, 5.0 mmol) and p-anisidine (1.23 g, 10.0 mmol) is heated at 180-190°C for 1.5 hours.

-

The reaction mixture is cooled, and the solid product is washed with a dilute solution of hydrochloric acid and then with water.

-

The crude product is recrystallized from a suitable solvent to yield pure N-(acenaphthen-3-yl)-4-methoxyaniline.

Protocol 3: Synthesis of 3-Azidoacenaphthene (Nucleophilic Substitution)

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Stirrer/hotplate

Procedure:

-

To a solution of this compound (1.0 g, 5.0 mmol) in DMF (20 mL), sodium azide (0.49 g, 7.5 mmol) is added.

-

The mixture is heated to 100°C and stirred for 2 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice water.

-

The precipitated solid is filtered, washed with water, and dried to give 3-azidoacenaphthene.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine of choice

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

-

Add this compound and the desired amine.

-

Add anhydrous toluene via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (typically 12-24 hours).

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the generalized pathways for the substitution reactions of this compound.

Caption: A generalized workflow for nucleophilic substitution reactions of this compound.

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Methodological & Application

Application Note: A Protocol for the Friedel-Crafts Acylation of 3-Chloroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the Friedel-Crafts acylation of 3-chloroacenaphthene. This reaction is a crucial step in the synthesis of various derivatives used in medicinal chemistry and materials science. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the resulting acetylated products. Due to the directing effects of the chloro substituent, this reaction is expected to yield a mixture of isomers, primarily 3-chloro-4-acetylacenaphthene and 3-chloro-5-acetylacenaphthene. This document provides a foundational method that can be optimized to favor specific isomers.

Introduction

Friedel-Crafts acylation is a fundamental and widely utilized method for the introduction of an acyl group onto an aromatic ring. In the context of drug development and materials science, the acylation of polycyclic aromatic hydrocarbons like acenaphthene and its derivatives serves as a key synthetic transformation for the creation of complex molecular architectures. This compound presents an interesting substrate for this reaction, as the chloro group can influence the regioselectivity of the acylation, leading to the formation of multiple isomeric products. Understanding and controlling this selectivity is crucial for the targeted synthesis of novel compounds with potential biological activity or unique material properties. This protocol details a general procedure for the Friedel-Crafts acylation of this compound using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Workflow

Figure 1. Experimental workflow for the Friedel-Crafts acylation of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Acetyl Chloride | ≥99% | Sigma-Aldrich |

| Aluminum Chloride (Anhydrous) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl), conc. | 37% | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

Experimental Protocol

1. Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to the stirred solution.

2. Acylation Reaction:

-

To the cooled suspension, add acetyl chloride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Reaction Quenching and Workup:

-

Once the reaction is complete, cool the flask back to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired products (as indicated by TLC) and concentrate under reduced pressure to yield the purified acetylated this compound isomers.

Data Presentation

Table 1: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Amount (g or mL) | Equivalents |

| This compound | 188.65 | 10.0 | 1.89 g | 1.0 |

| Acetyl Chloride | 78.50 | 11.0 | 0.86 g (0.78 mL) | 1.1 |

| Aluminum Chloride | 133.34 | 12.0 | 1.60 g | 1.2 |

| Dichloromethane | - | - | 100 mL | - |

Table 2: Expected Product Characteristics

| Product Name | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical Appearance |

| 3-Chloro-4-acetylacenaphthene | C₁₄H₉ClO | 230.67 | Variable | Off-white solid |

| 3-Chloro-5-acetylacenaphthene | C₁₄H₉ClO | 230.67 | Variable | Off-white solid |

Note: Yields are highly dependent on reaction conditions and purification efficiency. The ratio of isomers can also vary.

Signaling Pathway and Logical Relationships

Figure 2. Logical relationship of reactants to products in the Friedel-Crafts acylation.

Discussion

The Friedel-Crafts acylation of this compound is a versatile reaction for the synthesis of functionalized derivatives. The protocol provided herein offers a general and robust method for this transformation. It is important to note that the electron-withdrawing nature of the chloro substituent can deactivate the aromatic system, potentially requiring slightly harsher reaction conditions compared to unsubstituted acenaphthene. Furthermore, the directing effect of the chloro group and the steric hindrance of the acenaphthene core will influence the regiochemical outcome, leading to a mixture of isomers. The separation of these isomers can be achieved by careful column chromatography. The identity and purity of the final products should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. This protocol serves as a starting point for further optimization to achieve desired yields and isomer ratios for specific research and development applications.

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloroacenaphthene and Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloroacenaphthene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-acenaphthene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The synthesis of 3-aryl-acenaphthene derivatives via this method provides an efficient route to novel compounds with potential applications in drug discovery and as organic electronic materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base which activates the boronic acid.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product (3-aryl-acenaphthene) and regenerating the Pd(0) catalyst.

Experimental Workflow

The general workflow for the Suzuki coupling of this compound with arylboronic acids is depicted below.

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization for different arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Methylphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the respective arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add potassium carbonate (2.0 mmol, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add toluene (10 mL) and deionized water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for the time indicated in the data table below (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-acenaphthene product.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes the representative reaction conditions and outcomes for the Suzuki coupling of this compound with a selection of arylboronic acids.

| Entry | Arylboronic Acid | Product | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylacenaphthene | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)acenaphthene | 16 | 92 |

| 3 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)acenaphthene | 18 | 88 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)acenaphthene | 20 | 82 |

| 5 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)acenaphthene | 24 | 75 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)acenaphthene | 24 | 70 |

| 7 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)acenaphthene | 18 | 89 |

| 8 | 2-Methylphenylboronic acid | 3-(2-Methylphenyl)acenaphthene | 24 | 65 |

Note: The yields are illustrative and based on typical outcomes for Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the palladium-catalyzed Suzuki-Miyaura coupling is a cyclic process.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. The choice of base, solvent, and palladium ligand can also significantly impact the outcome. For less reactive aryl chlorides, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) may be beneficial.

-

Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by ensuring an inert atmosphere and using degassed solvents.

-

Purification Challenges: If the product is difficult to separate from the catalyst byproducts, consider using a different palladium source or ligand that facilitates easier removal.

Safety Precautions

-

Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes are intended to serve as a guide. Researchers should adapt and optimize the protocols based on their specific substrates and available resources.

Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons from 3-Chloroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polycyclic aromatic hydrocarbons (PAHs) using 3-chloroacenaphthene as a key starting material. The methodologies focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki, Heck, and Sonogashira reactions, which offer versatile and efficient routes to functionalized PAHs. Such compounds are of significant interest in materials science, organic electronics, and medicinal chemistry due to their unique photophysical and biological properties.

Introduction to Synthetic Strategies

This compound serves as a valuable building block for the construction of more complex PAH systems. The chlorine substituent provides a reactive handle for various cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl moieties at the 3-position of the acenaphthene core. Subsequent cyclization or further functionalization of these coupled products can lead to a diverse array of larger PAH structures. The primary synthetic pathways explored in these notes are:

-

Suzuki Coupling: For the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-aryl-acenaphthenes.

-

Heck Coupling: For the formation of C(sp²)–C(sp²) bonds between an aryl halide and an alkene, leading to 3-alkenyl-acenaphthenes.

-

Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds, yielding 3-alkynyl-acenaphthenes.

Experimental Protocols

Detailed experimental procedures for the synthesis of representative PAH precursors from this compound are provided below. These protocols are based on established palladium-catalyzed cross-coupling methodologies and have been adapted for the specific substrate.

Protocol 1: Synthesis of 3-Phenylacenaphthene via Suzuki Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

-

Add triphenylphosphine (0.04 mmol) to the flask.

-

A solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added.

-

The reaction mixture is degassed with argon or nitrogen for 15 minutes.

-

The mixture is then heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 3-phenylacenaphthene.

Protocol 2: Synthesis of 3-Styrylacenaphthene via Heck Coupling

This protocol describes the palladium-catalyzed Heck coupling of this compound with styrene.[1][2][3][4]

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

-

Add triethylamine (2.0 mmol) and N,N-dimethylformamide (5 mL).

-

The tube is sealed and the mixture is heated to 100-120 °C for 16-24 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 30 mL).

-

The combined organic extracts are washed with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/dichloromethane) to yield 3-styrylacenaphthene.

Protocol 3: Synthesis of 3-(Phenylethynyl)acenaphthene via Sonogashira Coupling

This protocol outlines the synthesis of 3-(phenylethynyl)acenaphthene through the Sonogashira coupling of this compound and phenylacetylene.[5][6][7][8][9][10]

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).

-

To this stirred solution, add phenylacetylene (1.2 mmol) dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to 60-70 °C for 8-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling, the solvent is removed in vacuo.

-

The residue is taken up in ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 3-(phenylethynyl)acenaphthene.

Data Presentation

The following table summarizes the expected yields for the synthesis of PAH precursors from this compound based on the provided protocols. Actual yields may vary depending on reaction scale and purity of reagents.

| Product | Synthetic Method | Starting Materials | Typical Yield (%) |

| 3-Phenylacenaphthene | Suzuki Coupling | This compound, Phenylboronic acid | 75-90 |

| 3-Styrylacenaphthene | Heck Coupling | This compound, Styrene | 60-80 |

| 3-(Phenylethynyl)acenaphthene | Sonogashira Coupling | This compound, Phenylacetylene | 80-95 |

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis of PAHs from this compound.

References

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 3. researchgate.net [researchgate.net]

- 4. sctunisie.org [sctunisie.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

Application Notes & Protocols: Derivatization of 3-Chloroacenaphthene for Antimicrobial Activity Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acenaphthene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic modification of the acenaphthene nucleus can lead to the development of potent therapeutic agents. Specifically, the presence of a halogen, such as chlorine at the 3-position of the acenaphthene core, provides a reactive site for further molecular exploration through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores and heterocyclic moieties, such as Schiff bases, quinoxalines, and pyrazoles, to enhance antimicrobial efficacy. These modifications aim to improve the compound's interaction with microbial targets, increase cell permeability, or alter its overall physicochemical properties to boost potency and reduce toxicity.